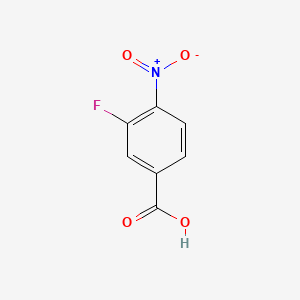

3-Fluoro-4-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZBIQSKLXJFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960737 | |

| Record name | 3-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-21-4 | |

| Record name | 3-Fluoro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 403-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-NITROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzoic acid (CAS No. 403-21-4), a key building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid featuring both a fluorine atom and a nitro group attached to the benzene (B151609) ring.[1] These functional groups impart specific reactivity and characteristics to the molecule, making it a versatile intermediate in the synthesis of more complex compounds.[1][2] The presence of the electron-withdrawing nitro and fluoro groups influences its acidity and reactivity profile.[1] It typically appears as a white to pale yellow solid or powder at room temperature.[1][3][4][5]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 403-21-4[1][3][6][7][8] |

| Molecular Formula | C₇H₄FNO₄[1][3][6] |

| Molecular Weight | 185.11 g/mol [3][6][9] |

| Synonyms | Benzoic acid, 3-fluoro-4-nitro-; 4-Nitro-3-fluorobenzoic acid[1][7] |

| InChI Key | WVZBIQSKLXJFNX-UHFFFAOYSA-N[1][10] |

| SMILES | C1=C(C(=O)O)C=C(C(=C1)F)N(=O)=O[1] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Melting Point | 173-176 °C[8] |

| Boiling Point | 372.8 °C at 760 mmHg[3][7] |

| Density | 1.568 - 1.6 g/cm³[3][7] |

| Flash Point | 179.3 °C[3][7] |

| Solubility | Soluble in polar organic solvents; moderately soluble in water[1] |

| Appearance | White to off-white or pale yellow solid/powder[3][4][5] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the oxidation of substituted toluenes. Below are detailed protocols for common synthetic routes.

Method 1: Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene

This method utilizes potassium dichromate as the oxidizing agent in an acidic medium.

-

Reactants:

-

2-Fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol)

-

Potassium dichromate (5.04 g, 17.16 mmol)

-

Glacial acetic acid (8 mL)

-

Concentrated sulfuric acid (3.6 mL)

-

-

Procedure:

-

To a suspension of potassium dichromate in glacial acetic acid, add concentrated sulfuric acid.

-

Add 2-Fluoro-4-methyl-1-nitrobenzene portion-wise to the suspension.

-

Allow the mixture to cool to ambient temperature.

-

Quench the reaction by pouring it over crushed ice.[4][10][11]

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield this compound as a white solid.[4][10][11]

-

Method 2: Oxidation of 3-Fluoro-4-nitrotoluene (B108573)

This alternative oxidation method employs sodium dichromate.

-

Reactants:

-

3-Fluoro-4-nitrotoluene (2 g, 12.82 mmol)

-

Sodium dichromate (Na₂Cr₂O₇) (5.72 g)

-

Concentrated sulfuric acid (14.2 mL)

-

Water (13 mL)

-

2% Sodium hydroxide (B78521) solution

-

-

Procedure:

-

In a solution of 3-fluoro-4-nitrotoluene in water containing sodium dichromate, add concentrated sulfuric acid dropwise.

-

Stir the mixture at room temperature for one hour.

-

Dilute the mixture with 20 mL of water and filter.

-

Slowly heat the recovered solid in 50 mL of 2% sodium hydroxide solution.

-

Cool and filter the resulting solution.

-

Acidify the filtrate with concentrated HCl.

-

Extract the aqueous phase twice with 100 mL portions of ethyl acetate.

-

Wash the combined organic extracts with saturated sodium chloride solution, dry over MgSO₄, filter, and concentrate under vacuum to obtain the product.[4]

-

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its functional groups allow for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, and acid halides, while the nitro group can be reduced to an amine, which can then undergo further reactions.[2]

-

Pharmaceutical Synthesis: It serves as a raw material for various drugs, including those for treating cardiovascular diseases and cancer.[12] It is a precursor for synthesizing folic acid receptor inhibitors and ACE inhibitors.[12] Notably, it is used in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor.[13] It has also been shown to act as a nucleophilic addition agent that can inhibit serine proteases.[1]

-

Materials Science: The fluorinated aromatic structure can impart desirable properties like thermal stability and unique electronic characteristics to polymers and other functional materials.[2] It is used in the synthesis of specialized polymers and fluorescent dyes.[2]

-

Agrochemicals: The presence of fluoro and nitro groups makes it a useful component in the synthesis of various agrochemicals.[1]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the synthetic utility and chemical logic of this compound.

References

- 1. CAS 403-21-4: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. haihangchem.com [haihangchem.com]

- 6. 403-21-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound CAS 403-21-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 403-21-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. This compound | 403-21-4 [chemicalbook.com]

3-Fluoro-4-nitrobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-nitrobenzoic Acid

Introduction

This compound, with CAS number 403-21-4, is an aromatic carboxylic acid that serves as a vital building block in advanced organic synthesis.[1] Its structure, featuring a benzoic acid core substituted with both a fluorine atom and a nitro group, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals and materials science.[2] The presence of the electron-withdrawing nitro and fluoro groups significantly influences the molecule's acidity and susceptibility to various chemical transformations.[1][2]

This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its safety and handling information. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The distinct properties of this compound are dictated by its molecular structure. The carboxylic acid group readily undergoes derivatization, while the substituted aromatic ring is primed for various substitution reactions.[2]

Compound Identification

| Identifier | Value |

| CAS Number | 403-21-4[1] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₇H₄FNO₄[1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)F)--INVALID-LINK--[O-][3] |

| InChI | InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)[3] |

| Synonyms | 4-Nitro-3-fluorobenzoic acid, Benzoic acid, 3-fluoro-4-nitro-[1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 185.11 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 174-175 °C | [5] |

| Boiling Point | 372.8 ± 27.0 °C at 760 mmHg | [5][6] |

| Density | 1.568 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in polar organic solvents; moderate solubility in water. | [1] |

Reactivity and Chemical Behavior

The reactivity of this compound is characterized by the interplay of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom on the aromatic ring.[1][2]

-

Carboxylic Acid Group: This group is acidic and can be readily converted into esters, amides, and acid halides, making it a versatile handle for constructing more complex molecules.[2][4]

-

Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the para-nitro group. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The nitro and fluoro groups also direct electrophilic substitution reactions.[1][2]

-

Nitro Group: The nitro group can be reduced to an amine, providing a pathway to a different class of derivatives, such as 3-fluoro-4-aminobenzoic acid, another important synthetic intermediate.[4]

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-fluoro-4-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the core synthesis route.

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved through the oxidation of a precursor molecule, typically 3-fluoro-4-nitrotoluene (B108573). Alternative routes starting from other substituted benzene (B151609) derivatives have also been reported. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction.

The most prevalent and well-documented method involves the oxidation of the methyl group of 3-fluoro-4-nitrotoluene to a carboxylic acid. This transformation can be accomplished using various strong oxidizing agents.

Primary Synthesis Route: Oxidation of 3-Fluoro-4-nitrotoluene

The oxidation of 3-fluoro-4-nitrotoluene stands as the most direct and widely employed method for the preparation of this compound. This pathway is favored for its relatively high yields and straightforward procedure. The general transformation is depicted below:

Figure 1: General oxidation of 3-fluoro-4-nitrotoluene.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound, providing a comparative overview of their efficiencies.

| Starting Material | Oxidizing Agent/Reagents | Solvent(s) | Reaction Conditions | Yield (%) | Reference |

| 3-Fluoro-4-nitrotoluene | Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | Acetic Acid | 120°C, 2 hours | 83% | [1][2][3] |

| 3-Fluoro-4-nitrotoluene | Sodium Dichromate (Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | Water | Room temperature, 1 hour | Not explicitly stated for the final product, but the method is described. | [3][4] |

| 3-Fluoro-4-nitrotoluene | Potassium Permanganate (KMnO₄) | Water | Reflux, 6 hours | 58% | [4] |

| 3-Fluoro-4-nitrobenzyl alcohol | Jones Reagent (CrO₃, H₂SO₄) | Acetone (B3395972) | 0°C, 0.5 hours | 92% | [1][4] |

| 3-Fluoro-4-nitrobenzyl bromide | Calcium Carbonate (CaCO₃) | Water, 1,4-Dioxane | Reflux, overnight | 83% | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Oxidation of 3-Fluoro-4-nitrotoluene with Potassium Dichromate[1][2][3]

This protocol details the synthesis of this compound via the oxidation of 3-fluoro-4-nitrotoluene using potassium dichromate.

Workflow:

Figure 2: Workflow for oxidation with potassium dichromate.

Methodology:

-

In a suitable reaction vessel, a suspension of potassium dichromate (5.04 g, 17.16 mmol) is prepared in glacial acetic acid (8 mL).

-

Concentrated sulfuric acid (3.6 mL) is carefully added to the suspension.

-

To this mixture, 2-fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) is added in portions.

-

The reaction mixture is then heated to 120°C and maintained at this temperature for 2 hours.

-

After the reaction is complete, the mixture is allowed to cool to ambient temperature.

-

The reaction is quenched by pouring it over crushed ice.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

-

This procedure affords this compound (1.9 g, 83%) as a white solid.[1][2]

Protocol 2: Oxidation of 3-Fluoro-4-nitrotoluene with Sodium Dichromate[3][4]

This protocol describes the use of sodium dichromate for the oxidation of 3-fluoro-4-nitrotoluene.

Methodology:

-

A solution of 3-fluoro-4-nitrotoluene (2g, 12.82 mmol) in 13 mL of water containing 5.72 g of sodium dichromate (Na₂Cr₂O₇) is prepared.[3]

-

To this solution, 14.2 mL of concentrated sulfuric acid is added dropwise.[3]

-

The mixture is stirred at room temperature for one hour.[3]

-

The reaction is then diluted with 20 mL of water.[3]

-

The mixture is filtered, and the recovered solid is slowly heated in 50 mL of a 2% sodium hydroxide (B78521) solution.[3]

-

The resulting solution is cooled and filtered.[3]

-

The filtrate is acidified with concentrated HCl.[3]

-

The aqueous phase is extracted twice with 100 mL portions of ethyl acetate.[3]

-

The combined organic extracts are washed with 100 mL of saturated sodium chloride solution, dried over MgSO₄, filtered, and concentrated under vacuum to yield this compound.[3]

Protocol 3: Oxidation of 3-Fluoro-4-nitrobenzyl Alcohol with Jones Reagent[1][4]

This method provides a high-yield synthesis of the target compound from the corresponding benzyl (B1604629) alcohol.

Methodology:

-

Jones reagent is prepared by dissolving chromic acid (26.7 g) and sulfuric acid (23 ml) in water to make a total volume of 100 ml.[1][4]

-

A solution of 3-fluoro-4-nitrobenzyl alcohol (2.97 g) in acetone (60 ml) is cooled to 0°C in an ice bath.[1][4]

-

Jones reagent (13 ml) is added dropwise to the cooled solution.[1][4]

-

The mixture is stirred on the ice bath for 30 minutes.[1][4]

-

The reaction is quenched with isopropanol (B130326) (20 ml) and then concentrated in vacuo.[1][4]

-

The residue is dissolved in ethyl acetate (30 ml) and washed successively with water (3 x 30 ml) and brine (1 x 30 ml).[1][4]

-

The organic layer is dried over sodium sulfate and concentrated in vacuo to obtain a yellow solid.

-

The solid is triturated with hexane (B92381) to give this compound as a pale yellow solid (2.94 g, 92%).[1][4]

References

Spectroscopic and Mechanistic Insights into 3-Fluoro-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Detailed experimental protocols for spectroscopic analysis are presented, alongside a mechanistic exploration of its interaction with serine proteases, a crucial aspect for drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.16 | t | 8.0 | H-5 |

| 7.94 | dd | 8.8, 1.6 | H-6 |

| 7.85 | dd | 10.4, 1.6 | H-2 |

Solvent: DMSO-d₆, Instrument: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1705 | Strong | C=O stretch (Carboxylic Acid) |

| 1620 | Medium | C=C stretch (Aromatic) |

| 1530 | Strong | N-O asymmetric stretch (Nitro) |

| 1350 | Strong | N-O symmetric stretch (Nitro) |

| 1250 | Medium | C-O stretch (Carboxylic Acid) |

| 750 | Medium | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Detailed mass spectrometry fragmentation data for this compound is not consistently reported. The primary ion observed would be the molecular ion [M]⁻ or [M-H]⁻ in negative ion mode, corresponding to its molecular weight of 185.11 g/mol .

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

Synthesis of this compound

A common synthetic route involves the oxidation of 3-fluoro-4-nitrotoluene.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mechanism of Action: Serine Protease Inhibition

This compound has been identified as a potential inhibitor of serine proteases. The mechanism of inhibition is believed to involve the formation of a stable acyl-enzyme intermediate, rendering the enzyme inactive.

Proposed Signaling Pathway for Serine Protease Inhibition

The following diagram illustrates the proposed mechanism of serine protease inhibition by this compound.

Caption: Mechanism of serine protease inhibition.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and experimental protocols are intended to facilitate accurate and reproducible scientific investigation. The mechanistic insights into its interaction with serine proteases offer a starting point for further exploration in drug design and discovery.

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Fluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzoic acid, a trifunctional aromatic compound, serves as a versatile building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique arrangement of a carboxylic acid, a nitro group, and a fluorine atom on a benzene (B151609) ring imparts a distinct reactivity profile, making it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key transformations of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in its effective utilization.

Core Chemical Properties and Functional Group Analysis

This compound (CAS No: 403-21-4) is a crystalline solid at room temperature.[1][2] The molecule's reactivity is governed by the interplay of its three key functional groups: a carboxylic acid, a nitro group, and a fluorine atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄FNO₄ | [3] |

| Molecular Weight | 185.11 g/mol | [2] |

| Melting Point | 173-176 °C | [2] |

| pKa (estimated) | ~3.5 | [4] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. | [4] |

The carboxylic acid group is acidic, with an estimated pKa value around 3.5, making it a stronger acid than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effects of the nitro and fluoro substituents.[4] This acidity allows for standard derivatization reactions such as esterification and amidation.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but is crucial for activating the ring for nucleophilic aromatic substitution.[6] The nitro group itself can be readily reduced to an amino group, a key transformation for introducing a nucleophilic center and for the synthesis of various heterocyclic systems.

The fluorine atom, positioned ortho to the nitro group and meta to the carboxylic acid, is a key player in the compound's reactivity. Its electronegativity contributes to the overall electron-deficient nature of the aromatic ring. More importantly, it can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of this molecule's synthetic utility.[6]

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The carboxylic acid proton would be a broad singlet at a higher chemical shift (δ > 10 ppm). | [7] |

| ¹³C NMR | The spectrum would show seven distinct carbon signals. The carboxyl carbon would be in the range of δ 165-170 ppm. The aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the nitro group being the most downfield. | [8][9] |

| IR Spectroscopy | Strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹. Characteristic asymmetric and symmetric stretching vibrations for the NO₂ group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. O-H stretching of the carboxylic acid as a broad band around 3000 cm⁻¹. C-F stretching vibration around 1200-1300 cm⁻¹. | [10] |

Key Chemical Transformations and Reactivity

The reactivity of this compound is dominated by reactions involving its three functional groups. The following diagram illustrates the principal reaction pathways.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom makes the aromatic ring highly susceptible to nucleophilic attack, with the fluorine atom serving as a good leaving group. This SₙAr reaction is a powerful tool for introducing a variety of nucleophiles at the 3-position.[6]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group under various conditions, yielding 3-fluoro-4-aminobenzoic acid. This transformation is fundamental for subsequent reactions, such as the formation of benzimidazoles, which are important pharmacophores. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., SnCl₂/HCl).[11]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality undergoes typical reactions such as esterification with alcohols in the presence of an acid catalyst and amidation with amines using coupling agents. These reactions are often employed to modify the solubility or to introduce further points of diversity in a molecule.

Experimental Protocols

The following sections provide detailed methodologies for key transformations of this compound.

Synthesis of this compound

A common laboratory synthesis involves the oxidation of 3-fluoro-4-nitrotoluene (B108573).[5]

Table 3: Synthesis of this compound

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Fluoro-4-nitrotoluene | 1.0 | 155.12 | 10.0 g |

| Potassium Permanganate (B83412) (KMnO₄) | 2.5 | 158.03 | 25.5 g |

| Water | - | 18.02 | 1 L |

Procedure:

-

A mixture of 3-fluoro-4-nitrotoluene (10 g) and potassium permanganate (25.5 g) in water (1 L) is heated under reflux for 6 hours.

-

The reaction mixture is then cooled to room temperature.

-

The mixture is filtered through celite to remove manganese dioxide.

-

The aqueous phase is washed twice with diethyl ether (2 x 300 mL).

-

The aqueous phase is acidified to pH 1-2 at 0 °C with concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with cold water and petroleum ether, and dried to afford this compound.

Caption: Experimental workflow for the synthesis of this compound.

Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine (B109124).

Table 4: SₙAr Reaction of this compound with Morpholine

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 185.11 | 1.85 g |

| Morpholine | 2.2 | 87.12 | 1.92 g |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |

| Dimethylformamide (DMF) | - | 73.09 | 20 mL |

Procedure:

-

To a solution of this compound (1.85 g) in DMF (20 mL), add potassium carbonate (2.76 g) and morpholine (1.92 g).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Acidify the mixture with 2N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-(morpholino)-4-nitrobenzoic acid.

Reduction of the Nitro Group to an Amine

This protocol details the catalytic hydrogenation of this compound to 3-fluoro-4-aminobenzoic acid.[11]

Table 5: Reduction of this compound

| Reactant/Catalyst | Molar Eq. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 185.11 | 5.0 g |

| Sodium Hydroxide (B78521) (NaOH) | 1.0 | 40.00 | 1.08 g |

| 5% Pd/C catalyst | - | - | 0.25 g |

| Water | - | 18.02 | 100 mL |

| Hydrogen Gas (H₂) | - | 2.02 | 2-4 MPa |

Procedure:

-

Prepare an aqueous solution of the sodium salt by dissolving this compound (5.0 g) and sodium hydroxide (1.08 g) in water (100 mL).

-

Transfer the solution to a hydrogenation autoclave and add the 5% Pd/C catalyst (0.25 g).

-

Pressurize the autoclave with hydrogen gas to 2-4 MPa.

-

Heat the mixture to 60-70 °C and stir until the hydrogen uptake ceases.

-

Cool the reactor to room temperature and filter to recover the catalyst.

-

Acidify the filtrate with concentrated HCl to a pH of approximately 4 to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 3-fluoro-4-aminobenzoic acid.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material in the synthesis of numerous biologically active compounds. The resulting 3-fluoro-4-aminobenzoic acid, after reduction, is a precursor to benzimidazoles, a privileged scaffold in medicinal chemistry with applications as kinase inhibitors, antiviral agents, and more.[12][13][14][15] The ability to perform SₙAr reactions allows for the introduction of diverse side chains, enabling the generation of compound libraries for drug discovery.

Caption: Synthetic pathway from this compound to APIs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, nitro group reduction, and carboxylic acid derivatization. This guide has provided a detailed overview of its reactivity, supported by quantitative data and experimental protocols, to empower researchers in leveraging its full synthetic potential in the development of novel pharmaceuticals and other advanced materials.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 403-21-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 403-21-4: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. vapourtec.com [vapourtec.com]

- 7. This compound(403-21-4) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Fluoro-3-nitrobenzoic acid(453-71-4) 13C NMR [m.chemicalbook.com]

- 9. faculty.fiu.edu [faculty.fiu.edu]

- 10. This compound | 403-21-4 [chemicalbook.com]

- 11. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 12. ijpsm.com [ijpsm.com]

- 13. rsc.org [rsc.org]

- 14. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]

- 15. Benzimidazole synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzoic acid is an aromatic carboxylic acid derivative with the chemical formula C₇H₄FNO₄.[1] It is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a nitro group, and a fluorine atom. Specifically, the fluoro group is at the 3-position (meta) relative to the carboxylic acid, and the nitro group is at the 4-position (para).[1] This compound typically appears as a white to pale yellow crystalline solid at room temperature.[2][3] The presence of the electron-withdrawing nitro and fluoro groups, along with the carboxylic acid functionality, makes it an important intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][4] Notably, it is used in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor.[2][4] Understanding its physical properties is crucial for its application in chemical synthesis, process development, and drug design.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in different solvents and reaction conditions, as well as for its purification and storage.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₄FNO₄ | [1][5][6] |

| Molecular Weight | 185.11 g/mol | [2][5][6] |

| Appearance | White to yellow or green crystals or powder | [3][7] |

| Melting Point | 174-175 °C | [2][5][8][9] |

| Boiling Point | 372.8 °C (Predicted) | [2][5][8] |

| Density | 1.568 - 1.6 g/cm³ | [5][8][9] |

| Solubility | Soluble in methanol; moderately soluble in water. | [1][5] |

| Flash Point | 179.3 °C | [5][8] |

| Refractive Index | 1.588 | [5][8] |

| Vapor Pressure | 3.23 x 10⁻⁶ mmHg at 25°C | [5] |

| CAS Number | 403-21-4 | [1][2][5] |

Experimental Protocols

The determination of the physical properties of a solid organic compound like this compound involves a series of standardized laboratory procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range typically indicates a high-purity substance.[7]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a glass capillary tube to a height of a few millimeters.[10]

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used.[7] The capillary tube is placed in the heating block or oil bath of the apparatus.[7][11]

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[10]

Solubility Testing

Solubility provides insights into the polarity of a molecule and is crucial for selecting appropriate solvents for reactions, purification, and formulation.[4]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, diethyl ether, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[4] A small volume of the selected solvent (e.g., 1 mL) is added.[4]

-

Observation: The mixture is agitated vigorously. The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not dissolve.[12] For acidic or basic compounds, solubility can also be tested in aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH, 5% NaHCO₃) solutions to understand their acid-base properties.[3][13]

Density Determination

The density of a solid can be determined using several methods, with the displacement method being common for powders.

Methodology (Gas Pycnometry):

-

Principle: This non-destructive technique measures the volume of a solid by displacing a known volume of an inert gas (typically helium).[14]

-

Procedure: A known mass of the this compound sample is placed in a sample chamber of a known volume.[14] The chamber is filled with helium gas at a known pressure. The gas is then expanded into a second chamber, and the resulting pressure is measured.[14]

-

Calculation: Based on the pressure change and the known volumes, the volume of the solid sample is precisely calculated. The density is then determined by dividing the mass of the sample by its measured volume.[14]

Boiling Point Prediction

The reported boiling point for this compound is a predicted value, as direct measurement can be challenging due to potential decomposition at high temperatures.

Methodology (Computational):

-

Quantitative Structure-Property Relationship (QSPR): This is a common computational method used to predict physical properties.[8]

-

Process: The molecular structure of this compound is used to calculate a set of molecular descriptors (e.g., topological indices, constitutional descriptors).[5][8] These descriptors are then fed into a mathematical model, often developed using multiple linear regression or neural networks, which has been trained on a large dataset of compounds with experimentally determined boiling points.[2][5] The model then predicts the boiling point based on the compound's structural features.[6]

Visualizations

Logical Relationship of Functional Groups to Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure and the interplay of its functional groups.

Caption: Influence of Functional Groups on Physical Properties.

Experimental Workflow for Physical Characterization

The process of determining the physical properties of a new or uncharacterized solid compound follows a logical progression.

Caption: General Workflow for Physical Property Characterization.

References

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prediction of boiling points of organic compounds by QSPR tools [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. asianpubs.org [asianpubs.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

- 12. scribd.com [scribd.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

Solubility of 3-Fluoro-4-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-fluoro-4-nitrobenzoic acid in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document outlines its general solubility properties, presents available data for a closely related isomer, and provides a detailed experimental protocol for determining its solubility.

Overview of Solubility

This compound is an aromatic carboxylic acid derivative containing both a fluorine atom and a nitro group. These functional groups influence its polarity and, consequently, its solubility in various organic solvents. Generally, it is considered to be soluble in polar organic solvents.[1] The presence of the carboxylic acid group allows for hydrogen bonding, enhancing its solubility in protic solvents, while the overall polarity of the molecule contributes to its solubility in a range of polar aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents and temperatures remains largely unpublished.

However, to provide a relevant benchmark, the solubility of its isomer, 4-fluoro-3-nitrobenzoic acid, has been reported. This data can serve as a useful estimation for formulation development and experimental design.

Table 1: Quantitative Solubility of 4-Fluoro-3-nitrobenzoic Acid

| Solvent | Temperature (°C) | Solubility |

| 95% Ethanol | Not Specified | 50 mg/mL |

This data is for the isomer 4-fluoro-3-nitrobenzoic acid and should be used as an approximation for this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data of this compound, the following isothermal equilibrium method provides a reliable and accurate approach. This protocol is based on the widely used gravimetric method.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm)

-

Glass vials with screw caps

-

Pipettes and tips

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or nitrogen stream for evaporation

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

For finer separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent completely using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, reweigh the dish or vial containing the solid residue.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

The results can also be expressed in other units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Unveiling 3-Fluoro-4-nitrobenzoic Acid: A Technical Guide on its Synthesis, Properties, and Applications

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Fluoro-4-nitrobenzoic acid, a key building block in modern organic synthesis. The document details its chemical and physical properties, outlines various synthetic methodologies with explicit experimental protocols, and discusses its significant applications, particularly in the realm of pharmaceutical development and materials science. While a definitive historical record of its initial discovery remains elusive in readily available literature, this guide consolidates current scientific knowledge on this important compound.

Core Properties and Characteristics

This compound is a solid, crystalline compound at room temperature, typically appearing as a white to pale yellow powder.[1][2] Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and functionality.[1][3] The presence of the electron-withdrawing nitro and fluoro groups significantly influences the compound's acidity and reactivity profile.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Molecular Weight | 185.11 g/mol | [4] |

| Melting Point | 174-176 °C | [5] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| CAS Number | 403-21-4 | [1] |

Established Synthetic Routes

Several synthetic pathways to this compound have been established, offering flexibility in starting materials and reaction conditions. The most common methods involve the oxidation of a methyl group on a substituted toluene (B28343) precursor.

A generalized workflow for the synthesis of this compound is depicted below.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoro-4-nitrotoluene [zjjtxc.com]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 403-21-4 [chemicalbook.com]

A Comprehensive Technical Guide to 3-Fluoro-4-nitrobenzoic Acid for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and applications of the versatile chemical intermediate, 3-Fluoro-4-nitrobenzoic acid.

Core Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical formula C₇H₄FNO₄ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This systematic name precisely describes its molecular structure, featuring a benzoic acid core with a fluorine atom at the third position and a nitro group at the fourth position relative to the carboxyl group.

In scientific literature, commercial catalogs, and chemical databases, this compound is also known by a variety of synonyms. This extensive list of alternative names is crucial for researchers to identify the compound across different resources.

| Synonym | Reference |

| 4-Nitro-3-fluorobenzoic acid | [1] |

| 3-Fluoro-4-nitro-benzoic acid | [1] |

| Benzoic acid, 3-fluoro-4-nitro- | [1] |

| 3-Fluoro-4-nitrobenzenecarboxylic acid | [1] |

| 4-Carboxy-2-fluoronitrobenzene | |

| NSC 25749 | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 403-21-4 | [1] |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Molecular Weight | 185.11 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 173-176 °C | |

| Boiling Point | 372.8 °C at 760 mmHg | |

| Density | 1.6 g/cm³ | |

| Flash Point | >110 °C | |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the starting materials, desired scale, and available laboratory equipment. Below are detailed protocols for common synthetic approaches.

Oxidation of 3-Fluoro-4-nitrotoluene (B108573)

One prevalent method involves the oxidation of 3-fluoro-4-nitrotoluene. This can be achieved using various oxidizing agents, with sodium dichromate being a common choice.

Protocol:

-

In a reaction vessel, prepare a solution of 3-fluoro-4-nitrotoluene (2g, 12.82 mmol) in 13 mL of water containing 5.72 g of sodium dichromate (Na₂Cr₂O₇).[2]

-

To this solution, add 14.2 mL of concentrated sulfuric acid dropwise, ensuring the temperature is controlled.[2]

-

Stir the mixture at room temperature for one hour.[2]

-

Dilute the reaction mixture with 20 mL of water and filter to collect the solid.[2]

-

The recovered solid is then slowly heated in 50 mL of a 2% sodium hydroxide (B78521) solution.[2]

-

Cool the resulting solution and filter.[2]

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.[2]

-

Extract the aqueous phase with two portions of 100 mL ethyl acetate (B1210297).[2]

-

Combine the organic extracts and wash with 100 mL of a saturated sodium chloride solution.[2]

-

Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under vacuum to yield this compound as a white solid.[2]

Oxidation of 3-Fluoro-4-nitrobenzyl Bromide

An alternative route begins with 3-fluoro-4-nitrobenzyl bromide.

Protocol:

-

Reflux a mixture of 3-fluoro-4-nitrobenzyl bromide (3.43 g) and calcium carbonate (7.63 g) in a solution of water (40 ml) and 1,4-dioxane (B91453) (40 ml) overnight.[2]

-

After cooling to room temperature, filter the reaction mixture to remove any insoluble materials and wash the filter cake with 1,4-dioxane (20 ml).[2]

-

Combine the filtrates and evaporate the solvent under vacuum.[2]

-

Dissolve the resulting residue in ethyl acetate (40 ml).[2]

-

Wash the ethyl acetate solution successively with 1N hydrochloric acid, a saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over sodium sulfate.[2]

-

Remove the solvent under vacuum and grind the residue with hexane (B92381) to obtain this compound as a colorless powder.[2]

Role in Drug Discovery and Development

This compound is a highly versatile building block in the synthesis of a wide array of pharmaceutical compounds.[3][4] Its utility stems from the presence of three key functional groups: the carboxylic acid, the fluoro group, and the nitro group, each offering distinct reactivity.

The carboxylic acid can be readily converted into esters, amides, and other derivatives. The nitro group can be reduced to an amine, which is a common step in the synthesis of heterocyclic compounds. The fluorine atom can influence the electronic properties and metabolic stability of the final drug molecule.

One notable application is in the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities, including antimicrobial and antipsychotic properties.[5] It is also a key intermediate in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors, such as ABT-072.[6] Furthermore, it has been utilized in the development of folic acid receptor inhibitors and ACE inhibitors.[4]

The following diagram illustrates the synthetic utility of this compound in the preparation of a generic benzimidazole (B57391) derivative, a common scaffold in medicinal chemistry.

Caption: Synthetic pathway from this compound to a benzimidazole derivative.

Biological Activity and Signaling Pathways

While this compound is predominantly recognized as a synthetic intermediate, there is evidence to suggest it may possess direct biological activity. It has been described as a nucleophilic addition agent that can react with serine proteases in the presence of benzamidine, leading to the inhibition of their activity.[7] This interaction involves the formation of an amide bond between the amino group of the protease and the carboxylic acid moiety of this compound.[7]

The derivatives synthesized from this compound, such as certain benzimidazoles, are known to interact with various biological targets and signaling pathways. For instance, some benzimidazole-based drugs act as kinase inhibitors, modulating signaling cascades involved in cell proliferation and survival. A hypothetical signaling pathway that could be targeted by a drug derived from this scaffold is depicted below.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzimidazole derivative.

Conclusion

This compound is a cornerstone intermediate for chemical synthesis, particularly in the pharmaceutical and materials science sectors. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules with diverse biological and physical properties. For researchers and drug development professionals, a comprehensive understanding of its chemical identity, properties, and synthetic applications is paramount for leveraging its full potential in the creation of novel and effective therapeutic agents and advanced materials.

References

- 1. This compound | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. ossila.com [ossila.com]

- 6. This compound | 403-21-4 [chemicalbook.com]

- 7. CAS 403-21-4: this compound | CymitQuimica [cymitquimica.com]

Theoretical Investigations of 3-Fluoro-4-nitrobenzoic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzoic acid (3F4NBA) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro and fluoro groups and the carboxylic acid moiety, make it a valuable building block for novel chemical entities. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 3F4NBA at the molecular level. While direct, in-depth theoretical studies on this compound are not extensively available in the current body of literature, this guide outlines the established computational methodologies and presents illustrative data from analogous molecular systems. This approach provides a robust framework for researchers to design and interpret their own theoretical investigations of 3F4NBA and related compounds.

Introduction to this compound

This compound, with the molecular formula C₇H₄FNO₄, is a crystalline solid at room temperature.[1] The presence of a fluorine atom at the 3-position and a nitro group at the 4-position of the benzoic acid scaffold imparts distinct chemical properties. The electron-withdrawing nature of both the fluoro and nitro groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.[2][3] This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2][3] For instance, it is utilized in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors. Understanding its molecular structure, vibrational properties, and electronic characteristics through theoretical studies is crucial for predicting its reactivity, designing new synthetic pathways, and developing novel applications.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and identifying information for this compound is presented in Table 1. Experimentally obtained spectra, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provide foundational data for theoretical validation.[4][5]

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 403-21-4 | [4] |

| Molecular Formula | C₇H₄FNO₄ | [4] |

| Molecular Weight | 185.11 g/mol | [4] |

| Melting Point | 174-175 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in polar organic solvents, moderately soluble in water. | [2] |

Theoretical and Computational Methodologies

Theoretical studies on molecules like this compound predominantly employ quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost.

Computational Workflow

The general workflow for a theoretical investigation of a small molecule like this compound is depicted in the following diagram. This process involves initial structure definition, geometry optimization, frequency calculations for thermodynamic properties and spectral simulation, and further analysis of electronic properties.

Caption: A flowchart illustrating the typical steps in a computational study of a molecule.

Experimental Protocols for Theoretical Calculations

The following outlines a typical protocol for performing DFT calculations on a molecule such as this compound, based on methodologies applied to similar compounds.

-

Software: All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

-

Model Building: The initial 3D structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a lower level of theory or molecular mechanics.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and robust method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for more flexibility in the electron distribution.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide the harmonic vibrational frequencies which can be compared with experimental IR and Raman spectra. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

-

Electronic Property Calculations: Based on the optimized geometry, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the generation of the Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

Illustrative Theoretical Data (Based on Analogous Systems)

Optimized Geometrical Parameters

A geometry optimization would yield the bond lengths and bond angles of the molecule's most stable conformation. Table 2 provides an example of such data for a related nitrobenzoic acid derivative.

Table 2: Example of Calculated Geometrical Parameters (for a hypothetical optimized 3F4NBA)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |

| C1-C6 | 1.390 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.385 | C2-C3-C4 | 119.0 |

| C3-C4 | 1.398 | C3-C4-C5 | 121.0 |

| C4-C5 | 1.388 | C4-C5-C6 | 119.8 |

| C5-C6 | 1.392 | C5-C6-C1 | 120.2 |

| C3-F | 1.350 | C2-C3-F | 118.5 |

| C4-N | 1.480 | C5-C4-N | 119.0 |

| N-O1 | 1.225 | C4-N-O1 | 117.5 |

| N-O2 | 1.225 | O1-N-O2 | 125.0 |

| C1-C(O)OH | 1.490 | C2-C1-C(O)OH | 121.0 |

Note: This data is illustrative and not the result of a specific calculation on this compound.

Vibrational Frequency Analysis

Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in IR and Raman spectra. Table 3 shows a selection of predicted vibrational modes and their assignments for a substituted benzoic acid.

Table 3: Example of Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| 3085 | ~3090 | Aromatic C-H stretch |

| 1710 | ~1700 | C=O stretch (carboxylic acid) |

| 1530 | ~1525 | Asymmetric NO₂ stretch |

| 1350 | ~1345 | Symmetric NO₂ stretch |

| 1280 | ~1290 | C-O stretch (carboxylic acid) |

| 1250 | ~1260 | C-F stretch |

| 850 | ~855 | C-N stretch |

Note: This data is illustrative and not from a specific calculation on this compound.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability.

Table 4: Example of Frontier Molecular Orbital Properties

| Property | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -3.2 |

| Energy Gap (ΔE) | 4.3 |

Note: This data is illustrative and not from a specific calculation on this compound.

A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The distribution of the HOMO and LUMO orbitals on the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Logical Relationships in Reactivity

The theoretical data provides a foundation for understanding the chemical reactivity of this compound. The logical relationships between its structural features and reactivity are summarized in the diagram below.

Caption: Logical relationships between functional groups and the chemical reactivity of 3F4NBA.

Conclusion and Future Directions

Theoretical studies provide invaluable insights into the molecular properties of this compound. While a dedicated computational study on this molecule is yet to be widely published, the methodologies and expected outcomes are well-established, as demonstrated by research on analogous compounds. Future work should focus on performing detailed DFT calculations on 3F4NBA to obtain precise data on its geometry, vibrational spectra, and electronic properties. Such studies, when correlated with experimental findings, will deepen our understanding of this versatile molecule and facilitate its application in the rational design of new drugs and advanced materials.

References

An In-depth Technical Guide to the Acidity and pKa of 3-Fluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 3-fluoro-4-nitrobenzoic acid, a key building block in medicinal chemistry and materials science. This document outlines the physicochemical properties, factors influencing its acidity, and a detailed protocol for its pKa determination.

Physicochemical Properties and Acidity

This compound is a disubstituted benzoic acid derivative with the chemical formula C₇H₄FNO₄. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its electronic properties and, consequently, its acidity.

Factors Influencing Acidity: A Comparative Analysis

The increased acidity of this compound compared to benzoic acid can be attributed to the strong electron-withdrawing effects of both the fluorine and nitro substituents. These groups stabilize the conjugate base (carboxylate anion) formed upon deprotonation, thereby shifting the equilibrium towards dissociation.

To illustrate these substituent effects, a comparison with related benzoic acid derivatives is presented in the table below.

| Compound | Structure | pKa (experimental) |

| Benzoic Acid | C₆H₅COOH | 4.20 |

| 3-Fluorobenzoic Acid | m-FC₆H₄COOH | 3.86[1] |

| 4-Nitrobenzoic Acid | p-NO₂C₆H₄COOH | 3.41[2] |

| This compound | 3-F, 4-NO₂C₆H₃COOH | ~3.08 (Predicted) |

Analysis of Substituent Effects:

-

Fluorine (at position 3): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect pulls electron density away from the carboxylate group, stabilizing the negative charge on the conjugate base and increasing acidity. The pKa of 3-fluorobenzoic acid (3.86) is lower than that of benzoic acid (4.20), demonstrating this acid-strengthening effect.

-

Nitro Group (at position 4): The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a significant resonance effect (-M or -R effect). The para-position allows for direct delocalization of the negative charge of the carboxylate anion onto the nitro group through resonance, providing substantial stabilization. This is reflected in the significantly lower pKa of 4-nitrobenzoic acid (3.41) compared to benzoic acid.

-

Combined Effect: In this compound, the acid-strengthening effects of both the fluorine and nitro groups are combined. The additive nature of these electron-withdrawing effects leads to a further stabilization of the carboxylate anion, resulting in a predicted pKa that is lower than that of either of the monosubstituted derivatives, indicating a stronger acid.

Experimental Determination of pKa

The pKa of this compound can be experimentally determined using various methods, with potentiometric titration and spectrophotometry being the most common.

Potentiometric Titration Protocol

This method involves the titration of a solution of the acid with a strong base and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water (CO₂-free)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent such as ethanol (B145695) or methanol (B129727) may be used if solubility is low, but this will affect the apparent pKa.

-

Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments from the burette.

-

Data Collection: Record the pH of the solution after each addition of NaOH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

Logical Relationship of Substituent Effects on Acidity

The following diagram illustrates the logical flow of how the electronic effects of the substituents influence the acidity of this compound.

Caption: Influence of substituents on the acidity of this compound.

Conclusion

This compound is a relatively strong organic acid due to the synergistic electron-withdrawing effects of its fluoro and nitro substituents. While an experimentally confirmed pKa value remains to be widely reported, the predicted value of approximately 3.08, supported by the comparative analysis of related compounds, provides a reliable estimate for research and development applications. The experimental protocols outlined in this guide offer a robust framework for the precise determination of its acid dissociation constant.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzimidazoles from 3-Fluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, demonstrating a wide range of biological activities, including antimicrobial, antiviral, and antipsychotic properties. Their versatile synthesis and the ability to readily introduce diverse substituents make them a privileged scaffold in medicinal chemistry and drug discovery.

This document provides a detailed protocol for the synthesis of benzimidazole (B57391) derivatives starting from the readily available building block, 3-fluoro-4-nitrobenzoic acid. The synthetic strategy involves a two-step process: nucleophilic aromatic substitution of the fluoride, followed by a reductive cyclization. This approach offers a reliable and adaptable method for accessing functionalized benzimidazoles for further investigation and development.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

-

Nucleophilic Aromatic Substitution: The fluorine atom of this compound is displaced by an amine (in this example, benzylamine) to yield an N-substituted-4-nitroaniline derivative.

-

Reductive Cyclization: The nitro group of the intermediate is reduced to an amine in the presence of a reducing agent, and the resulting ortho-diamino compound undergoes spontaneous intramolecular cyclization to form the benzimidazole ring.

Experimental Protocols

Step 1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid

-

Materials:

-

This compound

-

Triethylamine (B128534) (TEA)

-

Acetonitrile (ACN)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add triethylamine (1.5 eq).

-

To this mixture, add benzylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(benzylamino)-3-nitrobenzoic acid.

-

Step 2: Synthesis of 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid

-

Materials:

-

4-(benzylamino)-3-nitrobenzoic acid

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Water

-

Celite

-

Rotary evaporator

-

Magnetic stirrer and hotplate with reflux condenser

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, suspend 4-(benzylamino)-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

The resulting aqueous solution may be acidified to precipitate the product, which can then be collected by filtration.

-

Wash the collected solid with cold water and dry under vacuum to obtain 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid.

-

Data Presentation